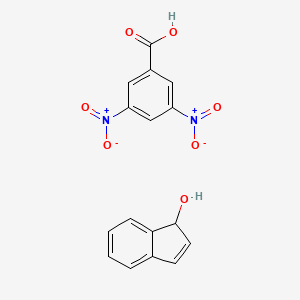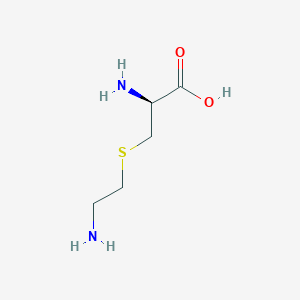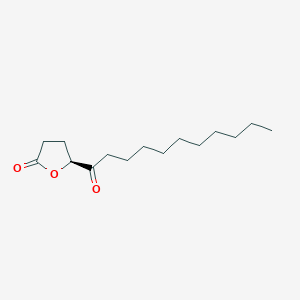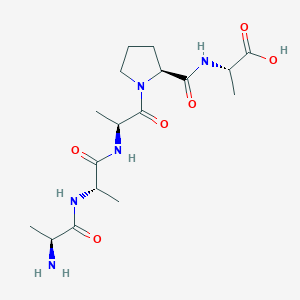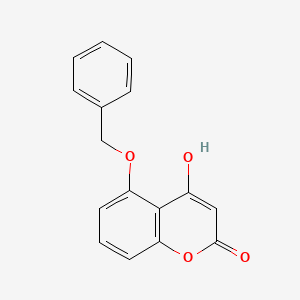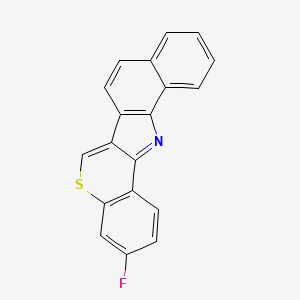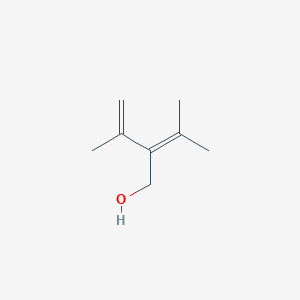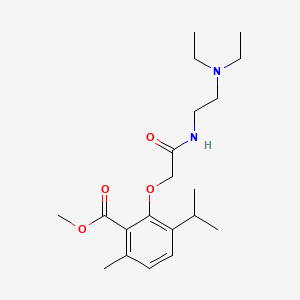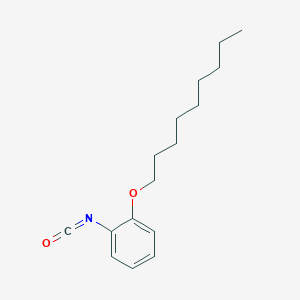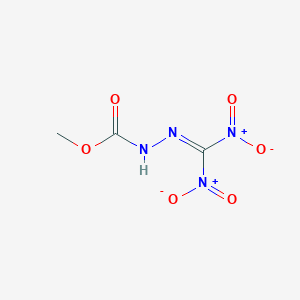
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dinitromethylidene group attached to a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with dinitromethane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the dinitromethylidene group to a less oxidized state.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The dinitromethylidene group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
Methyl hydrazinocarboxylate: A precursor in the synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate.
Dinitromethane: Another compound with a dinitro group, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dinitromethylidene group and a hydrazine carboxylate moiety
属性
CAS 编号 |
56152-67-1 |
|---|---|
分子式 |
C3H4N4O6 |
分子量 |
192.09 g/mol |
IUPAC 名称 |
methyl N-(dinitromethylideneamino)carbamate |
InChI |
InChI=1S/C3H4N4O6/c1-13-3(8)5-4-2(6(9)10)7(11)12/h1H3,(H,5,8) |
InChI 键 |
WZTFFYXOIJXYJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NN=C([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
